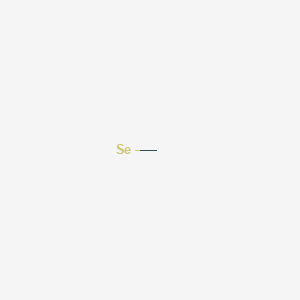

Methaneselenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylselenol is an organoselenium compound that is a selenium analogue of methanol, comprising a methyl group covalently bound to a selenol group. It has a role as a metabolite and an antineoplastic agent. It is a one-carbon compound and an organoselenium compound.

Scientific Research Applications

Methane Conversion and Utilization

Methaneselenol, derived from methane, plays a crucial role in various chemical conversion processes. Research has focused on converting methane into more useful chemicals and fuels, recognizing its vast reserves and potential as an energy source and chemical feedstock. Methane's conversion to ethylene, liquid hydrocarbon fuels, methanol, and formaldehyde involves strategies like steam and carbon dioxide reforming, partial oxidation, Fischer–Tropsch chemistry, and oxidative coupling (Lunsford, 2000). Methanotrophs, bacteria that use methane as their sole carbon source, have been explored for their biotechnological applications, including generating single-cell protein, biopolymers, nanotechnology components, and lipids for biodiesel (Strong, Xie, & Clarke, 2015).

Methane Activation

Methane activation, crucial for converting it to valuable chemicals, remains an intensively studied topic in catalysis. The challenge lies in selectively breaking one of methane's C-H bonds, enabling further chemical conversion. Small gold clusters have been discovered to selectively cleave C-H bonds in methane, forming hydrido methyl complexes, a significant step in this process (Lang et al., 2017).

Environmental Applications

This compound derivatives like methane also play a role in environmental applications. The aerobic methanotrophs are critical in controlling methane fluxes from wetlands, consuming a significant portion of the methane produced in aerobic soils (Chowdhury & Dick, 2013). Strategies for aerobic co-metabolism, including using methane as a substrate, have been explored for the bioremediation of chlorinated solvents (Semprini, 1997).

Methane Sensing and Detection

Advances in technology have led to the development of high-performance methane sensors. Hierarchical ultrathin NiO nanoflakes have been synthesized for methane sensing, demonstrating high sensitivity and selectivity to methane (Zhou et al., 2018).

Catalytic and Photocatalytic Reactions

Catalytic and photocatalytic reactions involving methane are areas of significant interest. Photocatalytic reactions for methane conversion to methanol using light and a semiconductor photocatalyst have been explored as a novel and environmentally friendly approach (Taylor, 2003).

Properties

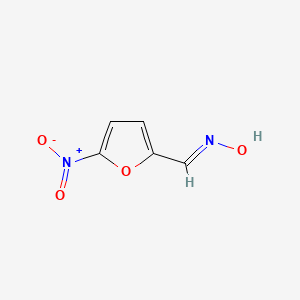

Molecular Formula |

CH3Se |

|---|---|

Molecular Weight |

94.01 g/mol |

InChI |

InChI=1S/CH3Se/c1-2/h1H3 |

InChI Key |

VRDKYJSLDJDLML-UHFFFAOYSA-N |

SMILES |

C[Se] |

Canonical SMILES |

C[Se] |

Synonyms |

methaneselenol methaneselenol, sodium salt methaneselenol, sodium salt, Se-unlabeled methyl selenol methylselenol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]-N-methyl-3-(4-methylsulfonylphenyl)prop-2-enamide](/img/structure/B1239698.png)

![4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1239716.png)